molecular formula C33H39N3O4 B564241 N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide CAS No. 172168-08-0

N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide

Cat. No.: B564241
CAS No.: 172168-08-0
M. Wt: 541.692
InChI Key: CCBHAMSLAUWPJD-RYCFQHDISA-N
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Preparation Methods

The synthesis of N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide involves several steps, starting with the protection of functional groups, followed by coupling reactions and deprotection steps. The specific synthetic routes and reaction conditions are detailed in the literature, such as the work by Obrecht et al. in Helv. Chim. Acta . Industrial production methods typically involve optimizing these laboratory-scale procedures to achieve higher yields and purity.

Chemical Reactions Analysis

N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide can be compared with other similar compounds, such as:

    D-alpha-Methyltyrosine: An intermediate in the synthesis of this compound.

    N-Benzoyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide: A structurally similar compound with slight variations in its chemical structure.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2R)-1-[[(2S)-1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N3O4/c1-33(23-25-18-20-28(40-2)21-19-25,36-30(37)26-14-8-4-9-15-26)32(39)35-29(22-24-12-6-3-7-13-24)31(38)34-27-16-10-5-11-17-27/h3-4,6-9,12-15,18-21,27,29H,5,10-11,16-17,22-23H2,1-2H3,(H,34,38)(H,35,39)(H,36,37)/t29-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBHAMSLAUWPJD-RYCFQHDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(C(=O)NC(CC2=CC=CC=C2)C(=O)NC3CCCCC3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)OC)(C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3CCCCC3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675671
Record name N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172168-08-0
Record name N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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